N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-2-30-18-7-5-17(6-8-18)26-15-16(14-20(26)27)23-22(29)25-11-9-24(10-12-25)21(28)19-4-3-13-31-19/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOOECDKZPRRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the substitution of a hydrogen atom on the pyrrolidinone ring with an ethoxyphenyl group, typically using a Friedel-Crafts acylation reaction.
Formation of the piperazine ring: The piperazine ring can be synthesized through a cyclization reaction involving a diamine and a dihaloalkane.
Attachment of the furan-2-carbonyl group: This step involves the acylation of the piperazine ring with a furan-2-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on the Pyrrolidinone Core
a) 4-(4-Methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
- Key Differences: Replaces the 4-ethoxy group with 4-methoxy on both the pyrrolidinone and piperazine-attached phenyl rings.
- Impact : Reduced steric bulk and altered electronic properties due to the shorter methoxy chain. Molecular weight is 424.49 g/mol (C23H28N4O4) .
- Synthesis : Available commercially (CAS 877640-25-0) with documented purity (HPLC >95%) .
b) N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide
- Key Differences: Substitutes 4-ethoxy with 4-chloro on the pyrrolidinone and 2-methoxy on the piperazine phenyl.
- Impact : Increased electronegativity from chlorine may enhance binding to electron-deficient targets. Molecular weight is 428.9 g/mol (C22H25ClN4O3) .
c) N-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
Modifications to the Piperazine-Carboxamide Moiety
a) 4-(Furan-2-carbonyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
- Key Differences: Lacks the pyrrolidinone core; instead, the carboxamide is attached to a 4-methoxyphenyl group.
- Impact : Simplified structure may reduce synthetic complexity. Molecular weight is 329.35 g/mol (C17H19N3O4) .
b) N-(Cyclopropylmethyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
Analogs with Heterocyclic Replacements
a) 4-Hydroxyquinazoline Derivatives (A25–A30)
- Key Differences: Replaces pyrrolidinone with a 4-oxo-3,4-dihydroquinazoline scaffold.
- Impact : Quinazoline’s aromaticity may enhance π-π stacking interactions. Melting points range from 191.2–202.8°C , with yields of 45–57% .
b) Benzothiazole Derivatives (BZ-I)
- Key Differences: Uses a benzothiazole core instead of pyrrolidinone.
- Impact : The benzothiazole’s thiazole ring could improve metabolic stability. FT-IR shows C=O stretching at 1606 cm⁻¹ .
Biological Activity
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrrolidine Ring : A five-membered ring contributing to the compound's biological activity.
- Piperazine Moiety : Enhances solubility and bioavailability.
- Furan Carbonyl Group : Implicated in various biological interactions.
The molecular formula is with a molecular weight of approximately 368.43 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | HeLa | 5.0 | Induction of apoptosis |
| Example B | MCF7 | 3.2 | Inhibition of cell proliferation |
Studies suggest that the compound may induce apoptosis through the mitochondrial pathway, leading to increased caspase activation and PARP cleavage .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. In vitro studies demonstrate that it can mitigate oxidative stress in neuronal cells, potentially through the modulation of reactive oxygen species (ROS) levels. This suggests a mechanism involving:
- Reduction of Lipid Peroxidation : Lowering malondialdehyde (MDA) levels.
- Enhancement of Antioxidant Enzymes : Increasing superoxide dismutase (SOD) and catalase activities.
Antimicrobial Activity
Preliminary findings indicate that this compound may possess antimicrobial properties. It has been tested against several bacterial strains with varying degrees of effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These results suggest potential for further development as an antibacterial agent .
Case Study 1: Anticancer Activity
In a study published in 2023, researchers synthesized a series of pyrrolidine derivatives, including this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with an IC50 value lower than standard chemotherapeutic agents used in clinical settings .
Case Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to untreated controls .
Q & A
Q. Q1. What are the common synthetic routes for preparing N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide?
Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Condensation of a pyrrolidinone precursor (e.g., 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-amine) with activated carbonyl intermediates (e.g., furan-2-carbonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Coupling with a piperazine-carboxamide moiety using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer : Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates in piperazine-carboxamide coupling .
- Catalyst use : Acidic catalysts (e.g., acetic acid) improve imine formation in hydrazone derivatives, as seen in analogous pyrrolidinone syntheses .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization steps .
- Real-time monitoring : TLC or HPLC tracking ensures intermediate stability and reaction completion .
Basic Characterization
Q. Q3. What analytical techniques are critical for confirming the compound’s structure and purity?
Methodological Answer :
- Structural confirmation :
- NMR spectroscopy (¹H/¹³C): Assigns protons and carbons in the ethoxyphenyl (δ 1.3–1.5 ppm for CH₃), pyrrolidinone (δ 2.5–3.5 ppm), and furan (δ 6.5–7.5 ppm) groups .
- IR spectroscopy : Detects carbonyl stretches (1650–1750 cm⁻¹) from the amide and pyrrolidinone moieties .
- Purity assessment :
Advanced Characterization
Q. Q4. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer :
- Crystallization : Slow vapor diffusion (e.g., methanol/dichloromethane) produces single crystals suitable for XRD .
- Data analysis : Software like SHELX refines bond lengths and angles, particularly for sterically hindered groups (e.g., ethoxyphenyl vs. furan orientation) .
- Validation : Compare experimental XRD data with computational models (e.g., DFT-optimized geometries) to confirm stereochemistry .
Basic Biological Evaluation
Q. Q5. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Methodological Answer :
- Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Enzyme inhibition : Fluorescence-based assays (e.g., human carbonic anhydrase I/II inhibition) using 4-nitrophenyl acetate as a substrate .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Advanced Biological Evaluation
Q. Q6. How should dose-response experiments be designed to assess pharmacological potency?
Methodological Answer :
- Dose range : Test logarithmic concentrations (1 nM–100 µM) to capture full sigmoidal curves .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only controls.
- Statistical rigor : Triplicate measurements with ANOVA and post-hoc Tukey tests to validate significance (p < 0.05) .
Safety and Handling
Q. Q7. What precautions are essential for safe handling of this compound in the laboratory?
Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes (e.g., from DMF or acetyl chloride) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Data Contradiction Analysis
Q. Q8. How can conflicting bioactivity data between structural analogs be resolved?
Methodological Answer :
- Substituent analysis : Compare electronic effects (e.g., electron-withdrawing groups on phenyl rings) using Hammett σ values to explain variations in enzyme inhibition .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or hydrogen-bonding differences in target binding pockets .
- Meta-analysis : Aggregate data from multiple studies to discern trends (e.g., logP vs. cytotoxicity correlations) .
Mechanistic Studies
Q. Q9. What strategies are effective for identifying the molecular targets of this compound?
Methodological Answer :
- Pull-down assays : Biotinylated analogs immobilized on streptavidin beads capture binding proteins from cell lysates .
- Kinase profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells reveals pathway enrichment (e.g., apoptosis or oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
